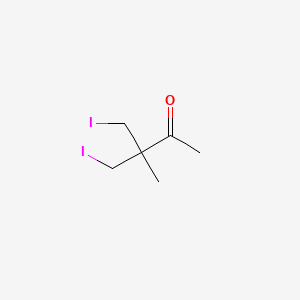
4-Iodo-3-(iodomethyl)-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3-(iodomethyl)-3-methylbutan-2-one is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of iodine atoms attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(iodomethyl)-3-methylbutan-2-one typically involves the iodination of a suitable precursor. One common method is the reaction of 3-methylbutan-2-one with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-3-(iodomethyl)-3-methylbutan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used, typically in acidic or basic conditions.
Major Products
Substitution: Products include alcohols, amines, and thiols.
Reduction: Products include alcohols and hydrocarbons.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
4-Iodo-3-(iodomethyl)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving iodine.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Iodo-3-(iodomethyl)-3-methylbutan-2-one involves the interaction of its iodine atoms with various molecular targets. In biological systems, the compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the particular biological context and the nature of the nucleophilic targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-3-methylbutan-2-one: Lacks the additional iodine atom on the methyl group.
3-Iodo-3-methylbutan-2-one: Iodine is attached to a different carbon atom.
4-Bromo-3-(bromomethyl)-3-methylbutan-2-one: Bromine atoms replace iodine atoms.
Uniqueness
4-Iodo-3-(iodomethyl)-3-methylbutan-2-one is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the properties of iodine are advantageous, such as in radiolabeling and the study of iodine-related biological processes.
Propriétés
Numéro CAS |
96285-25-5 |
|---|---|
Formule moléculaire |
C6H10I2O |
Poids moléculaire |
351.95 g/mol |
Nom IUPAC |
4-iodo-3-(iodomethyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C6H10I2O/c1-5(9)6(2,3-7)4-8/h3-4H2,1-2H3 |
Clé InChI |
PEMNWFTUXPYTOY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(CI)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


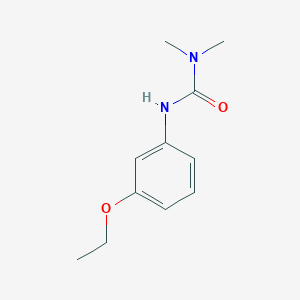
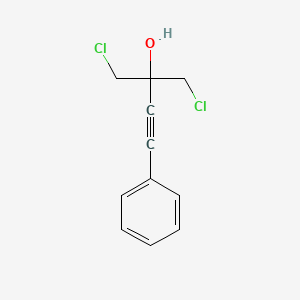
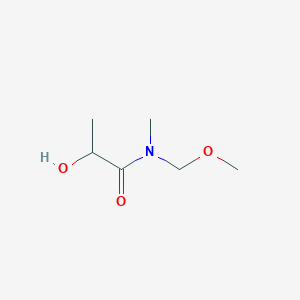
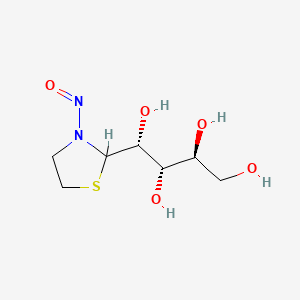
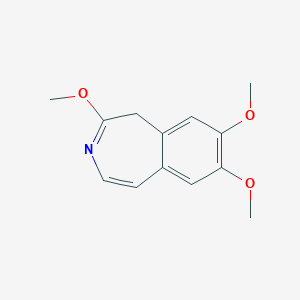
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)

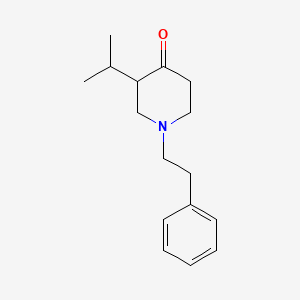

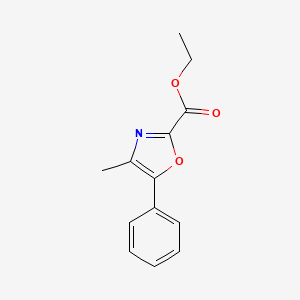
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
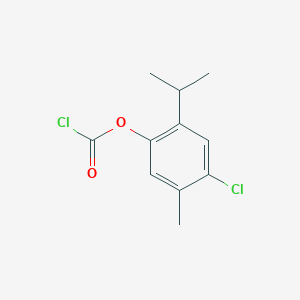

![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
